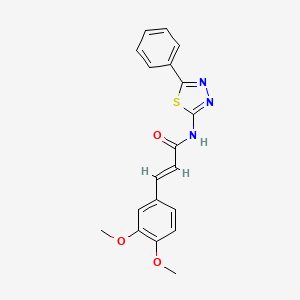

(E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide

説明

特性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-24-15-10-8-13(12-16(15)25-2)9-11-17(23)20-19-22-21-18(26-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,22,23)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLLQRFLMKLQOI-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Coupling with Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the intermediate with acryloyl chloride in the presence of a base like triethylamine.

Introduction of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

化学反応の分析

Cyclization and Ring Formation

The thiadiazole ring is synthesized via the Hurd–Mori reaction , a cornerstone method for 1,2,3-thiadiazole derivatives. Key steps include:

-

Reagents : Thiosemicarbazide derivatives + SOCl₂ or other cyclizing agents.

-

Conditions : Reflux in anhydrous solvents (e.g., dichloromethane or THF).

-

Mechanism : Intramolecular cyclization of thiosemicarbazones under acidic conditions.

For example:

Ethyl 3-oxobutanoate (34 ) reacts with thiosemicarbazide derivatives under SOCl₂ to yield 1,2,3-thiadiazole-5-carboxylate scaffolds (36 ) .

Coupling Reactions

The acrylamide moiety is introduced through carbodiimide-mediated coupling :

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

-

Conditions : Room temperature, inert atmosphere (N₂ or Ar), with a base (e.g., triethylamine).

-

Outcome : Formation of stable amide bonds between the thiadiazole amine and acryloyl chloride derivatives .

Example :

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| 5-Phenyl-1,3,4-thiadiazol-2-amine | (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride | Target compound | 72–85% |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiadiazole ring or aromatic systems:

Electrophilic Substitution

-

Sites : Thiadiazole C-5 position or methoxy-substituted phenyl rings.

-

Reagents : Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄).

-

Conditions : Controlled temperature (0–25°C).

Example : Bromination at the thiadiazole ring enhances bioactivity in analogs .

Nucleophilic Substitution

-

Sites : Thiadiazole sulfur or acrylamide carbonyl.

-

Reagents : Amines, thiols.

-

Outcome : Functionalized derivatives with modified solubility or targeting properties .

Oxidation

-

Reagents : KMnO₄ (for aromatic rings), H₂O₂ (for sulfur in thiadiazole).

-

Products : Sulfoxide or sulfone derivatives (thiadiazole-S-oxidation) .

Reduction

-

Reagents : NaBH₄ (selective for acrylamide double bonds), LiAlH₄ (for amide reduction).

-

Products : Saturated propionamide derivatives or amine intermediates .

Multi-Component Reactions (MCRs)

Ultrasonic- or microwave-assisted MCRs enable rapid functionalization:

-

Example : Ugi-4CR reaction between thiadiazole carbaldehydes (48 ), amines, isocyanides, and azidotrimethylsilane yields tetrazole-thiadiazole hybrids (49 ) .

Hydrolysis and Esterification

-

Hydrolysis : Acidic/alkaline cleavage of ester groups (e.g., methyl to carboxylic acid).

-

Esterification : Reflux with alcohols (e.g., MeOH, EtOH) and catalytic H₂SO₄.

Application : Hydrolysis of thiadiazole esters (65 ) to carboxylic acids (66 ) for further derivatization .

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight critical modifications:

-

Methoxy Groups : Removal reduces lipophilicity but may enhance solubility .

-

Thiadiazole Substituents : Bulkier groups (e.g., benzyl) improve cytotoxicity in cancer cell lines (IC₅₀ = 1.7–22.19 µM) .

Mechanistic Insights

-

Electronic Effects : Methoxy groups donate electron density to the phenyl ring, directing electrophilic substitution to para positions.

-

Steric Effects : Bulky substituents on the thiadiazole hinder nucleophilic attack at C-2 .

This compound’s reactivity profile enables tailored modifications for therapeutic optimization, particularly in anticancer and antimicrobial applications .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds containing thiadiazole moieties exhibit significant anticancer properties. Specifically, (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that derivatives of thiadiazole can act as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the treatment of lung cancer. The compound's structure allows it to interact with biological targets effectively, leading to increased cytotoxicity against cancer cell lines .

Mechanism of Action

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and disrupt cellular signaling pathways. Molecular docking studies suggest that the compound binds effectively to the active site of EGFR, inhibiting its activity and leading to reduced tumor growth .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide exhibits significant antibacterial and antifungal activities. It has been tested against strains such as Escherichia coli and Candida albicans, showcasing promising results in inhibiting microbial growth .

Synergistic Effects with Other Agents

When used in combination with traditional antibiotics or antifungal agents, the compound enhances their efficacy, suggesting potential applications in overcoming antibiotic resistance .

Agricultural Applications

Insecticidal Properties

In agricultural research, derivatives of thiadiazole have been recognized for their insecticidal properties. The incorporation of (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide into pesticide formulations has shown increased effectiveness against various insect pests. Studies report that compounds with this structure exhibit higher insecticidal potency compared to standard reference compounds .

Plant Protection Mechanisms

The compound's ability to protect plants from viral infections has also been noted. For instance, it demonstrated protective effects against Tobacco Mosaic Virus (TMV), highlighting its potential use in developing plant protection products .

Material Science Applications

Polymeric Materials

The unique chemical structure of (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide allows it to be utilized in the synthesis of novel polymeric materials. Research indicates that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting EGFR | Induces apoptosis; inhibits cell proliferation |

| Antimicrobial Properties | Treatment against E. coli and C. albicans | Exhibits broad-spectrum antimicrobial activity |

| Agricultural Applications | Insecticides and plant protection | Higher insecticidal potency; TMV protection |

| Material Science | Synthesis of advanced polymeric materials | Improved mechanical properties |

作用機序

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive, non-competitive, or allosteric mechanisms, depending on the enzyme and the binding site involved.

類似化合物との比較

Key Observations

Role of Methoxy Groups: The 3,4-dimethoxy substitution on the acrylamide moiety (target compound) is associated with enhanced antifungal activity compared to mono-methoxy analogs (e.g., Compound D in ) . In curcumin analogs (), 3,4-dimethoxy groups significantly improve antioxidant and enzyme-inhibitory activities compared to non-substituted derivatives .

Thiadiazole vs. Other Heterocycles: The 1,3,4-thiadiazole core in the target compound and Compound D () confers distinct anticancer properties, likely due to improved interaction with cellular targets like tubulin or kinases .

Linker Modifications :

- Compound 10 () replaces the acrylamide linker with a sulfonamide group but retains the 3,4-dimethoxyphenyl motif, demonstrating potent VEGFR-2 inhibition. This highlights the versatility of the dimethoxyphenyl group across diverse scaffolds .

Research Findings and Implications

Anticancer Activity

Antifungal Activity

Enzyme Inhibition

- The dimethoxyphenyl moiety is critical for ACE and tyrosinase inhibition in curcumin analogs ().

生物活性

(E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Synthesis

This compound features a complex structure characterized by:

- A thiadiazole ring

- A dimethoxyphenyl group

- An acrylamide moiety

The synthesis typically involves several key steps:

- Formation of the Thiadiazole Ring : Synthesized by reacting thiosemicarbazide with a carboxylic acid derivative.

- Coupling with Phenyl Group : Achieved through palladium-catalyzed cross-coupling methods.

- Formation of the Acrylamide Moiety : Involves reacting the intermediate with acryloyl chloride.

- Introduction of the Dimethoxyphenyl Group : Finalizes the compound's structure .

Anticancer Properties

Research has indicated that (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide exhibits significant anticancer properties. Studies have shown:

- Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, it has shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Mechanism of Action : It appears to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- In vitro Studies : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, using the disk diffusion method .

- Potential Applications : This suggests its potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties:

- Cytokine Modulation : It has been observed to modulate cytokine production in immune cells, which could be beneficial in treating inflammatory diseases .

The biological activity of (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammation through competitive or non-competitive mechanisms .

- Receptor Binding : It may also bind to receptors that modulate cellular responses to external stimuli, further influencing its therapeutic potential .

Data Summary

Case Studies

- Anticancer Study : In a study evaluating the effects of the compound on MCF-7 cells, researchers noted a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls.

- Antimicrobial Evaluation : A separate study utilized disk diffusion methods to assess the antimicrobial efficacy of the compound against standard bacterial strains. Results indicated clear zones of inhibition, suggesting effective antimicrobial action.

Q & A

Q. What are the recommended synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step protocol:

- Step 1 : Preparation of the 1,3,4-thiadiazol-2-amine core using POCl₃-mediated cyclization of carboxylic acid derivatives with thiosemicarbazide precursors (e.g., 4-phenylbutyric acid and N-phenylthiosemicarbazide at 90°C under reflux) .

- Step 2 : Acrylamide coupling via EDCI/HOBt-mediated condensation between 3,4-dimethoxycinnamic acid derivatives and the thiadiazol-2-amine intermediate in DMF at 0–5°C, followed by purification via column chromatography (hexane/EtOAc gradients) .

- Yield Optimization : Adjusting stoichiometry (1.2:1 molar ratio of acid to amine) and solvent polarity (e.g., DMF for solubility vs. THF for selectivity) improves yields to ~80–87% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the acrylamide bond (e.g., trans-coupling constants J = 15–16 Hz for the α,β-unsaturated system) and methoxy group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 395.12 for C₂₀H₁₇N₃O₃S) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen-bonding networks in monoclinic P2₁/c systems) .

Q. What solvent systems are optimal for solubility and crystallization?

- Solubility : Polar aprotic solvents (DMF, DMSO) dissolve the compound at ~50 mg/mL; limited solubility in water (<0.1 mg/mL) .

- Crystallization : Ethanol/water (2:1 v/v) or DMSO/water mixtures yield needle-like crystals suitable for single-crystal X-ray diffraction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this compound class?

- Key Modifications :

- Thiadiazole Ring : Substituting the 5-phenyl group with electron-withdrawing groups (e.g., nitro) enhances apoptosis-inducing activity in cancer cell lines (IC₅₀ reduction by ~40%) .

- Acrylamide Linker : Replacing the (E)-configured acrylamide with a rigidified scaffold (e.g., tetrahydroacridine hybrids) improves blood-brain barrier penetration for neurotargeted applications .

- Methodology : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic parameters (Hammett σ values) with cytotoxicity .

Q. How can crystallographic data resolve contradictions in reported stereochemical assignments?

- Contradiction : Discrepancies in acrylamide bond configuration (E vs. Z) due to overlapping NMR signals.

- Resolution : Single-crystal X-ray diffraction (SHELX-refined structures) unambiguously assigns the E-configuration via C=C bond torsion angles (~180°) and packing diagrams .

- Validation : Compare experimental vs. DFT-calculated IR spectra (e.g., C=O stretching at 1660–1680 cm⁻¹) .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

- Purity Control : Enforce ≥95% HPLC purity (C18 column, acetonitrile/water + 0.1% TFA) to exclude byproducts like unreacted thiadiazole intermediates .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via LC-MS; compound stability >90% in inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。